[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate typically involves the esterification of 2-Amino-benzoic acid with 2-biphenyl-4-yl-2-oxo-ethyl alcohol under acidic conditions . The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the esterification process is carried out by heating the reactants in an organic solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final ester. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amino-benzoic acid derivatives.
Scientific Research Applications
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-benzoic acid ethyl ester: A simpler ester derivative with similar reactivity.
2-Biphenyl-4-yl-2-oxo-ethyl ester: Lacks the amino group, resulting in different chemical properties.
2-Amino-benzoic acid methyl ester: Another ester derivative with a different alkyl group.
Uniqueness
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate is unique due to the presence of both the amino group and the biphenyl moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
130627-14-4 |
---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate |
InChI |
InChI=1S/C21H17NO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14,22H2 |
InChI Key |
WRDRNNKQEWQAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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